Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2402830-87-7
VCID: VC4927845
InChI: InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-9-11(10-20)8-19(4)14(21)12-5-6-13(17)18-7-12/h5-7,11H,8-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=CN=C(C=C2)Br
Molecular Formula: C16H22BrN3O3
Molecular Weight: 384.274

Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate

CAS No.: 2402830-87-7

Cat. No.: VC4927845

Molecular Formula: C16H22BrN3O3

Molecular Weight: 384.274

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate - 2402830-87-7

Specification

CAS No. 2402830-87-7
Molecular Formula C16H22BrN3O3
Molecular Weight 384.274
IUPAC Name tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-9-11(10-20)8-19(4)14(21)12-5-6-13(17)18-7-12/h5-7,11H,8-10H2,1-4H3
Standard InChI Key CXLDUYHXMUYXRH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=CN=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₆H₂₂BrN₃O₃, with a molecular weight of 384.27 g/mol . Its structure comprises three key components:

  • Azetidine core: A four-membered saturated nitrogen-containing ring, which provides conformational rigidity and enhances metabolic stability in drug candidates .

  • 6-Bromopyridine-3-carbonyl group: A brominated pyridine derivative attached via a carbonyl linkage, offering sites for further functionalization (e.g., cross-coupling reactions) .

  • tert-Butyl carbamate (Boc) protecting group: A common moiety in organic synthesis that safeguards the azetidine nitrogen during reactions .

Synthetic Methodologies

Key Precursors and Intermediate Steps

Synthesis of this compound likely involves multi-step protocols, drawing from established routes for analogous azetidine derivatives:

Azetidine Carboxylate Intermediate

Azetidine-1-carboxylates are typically prepared via cyclization of β-amino alcohols or ring-opening of 1-azabicyclo[1.1.0]butanes . For example, tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0) serves as a common precursor, enabling functionalization at the 3-position through nucleophilic substitution .

Coupling the Pyridine Moiety

The 6-bromopyridine-3-carbonyl group is introduced through amide bond formation. A reported method involves activating the carboxylic acid derivative (e.g., 6-bromopyridine-3-carboxylic acid) with coupling agents like EDC/HOBt, followed by reaction with the methylamino-substituted azetidine . Alternatively, Grignard reagents or organometallic catalysts may facilitate ketone formation .

Optimized Synthetic Route

A plausible pathway is outlined below:

  • Step 1: Synthesize tert-butyl 3-(aminomethyl)azetidine-1-carboxylate by reducing tert-butyl 3-cyanoazetidine-1-carboxylate .

  • Step 2: Methylate the amine using formaldehyde and sodium cyanoborohydride to form tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate .

  • Step 3: Couple with 6-bromopyridine-3-carboxylic acid via carbodiimide-mediated amidation to yield the final product .

Yield Considerations: Similar reactions report yields of 67–83% for amide couplings, depending on steric hindrance and reaction conditions .

PropertyValue/DescriptionSource
Molecular Weight384.27 g/mol
SolubilityModerate in polar aprotic solvents (DMF, DMSO)
LogPEstimated ~2.5 (moderate lipophilicity)
StabilityStable under inert conditions; Boc group susceptible to acidic hydrolysis

The bromine atom increases molecular weight and may enhance halogen bonding interactions in biological systems .

Applications in Drug Discovery

Kinase Inhibitor Development

The azetidine scaffold is prevalent in kinase inhibitors due to its ability to mimic peptide backbones and engage ATP-binding pockets . For instance, trametinib, an MEK inhibitor, features a similar heterocyclic core . The bromopyridine moiety in this compound could serve as a handle for introducing aryl groups via Suzuki-Miyaura couplings, enabling structure-activity relationship (SAR) studies .

Antibacterial Agents

Azetidine derivatives exhibit activity against bacterial efflux pumps. The methylamino methyl group may enhance membrane permeability, while the bromine atom could participate in hydrophobic interactions with bacterial targets .

Radiolabeling and Imaging

The bromine atom allows for isotopic substitution (e.g., with ⁷⁶Br or ¹²⁵I) for positron emission tomography (PET) imaging, facilitating pharmacokinetic studies .

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